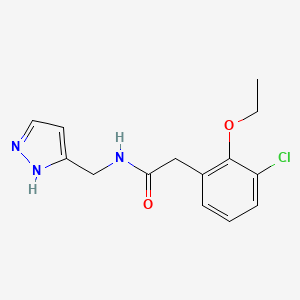![molecular formula C11H13N3O2 B6625827 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B6625827.png)
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups and an oxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide. For instance, 5-methyl-1,3-oxazole can be prepared by reacting 2-bromoacetophenone with formamide under basic conditions.
-
Pyrimidine Ring Construction: : The pyrimidine ring is often constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea. For this compound, the starting materials would include 3,4-dimethylbenzaldehyde, ethyl acetoacetate, and urea.
-
Coupling of Oxazole and Pyrimidine Rings: : The final step involves the coupling of the oxazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction where the oxazole moiety is introduced to the pyrimidine ring via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include 5,6-dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-ol or corresponding carboxylic acids.
Reduction: Products include more saturated heterocycles.
Substitution: Products include derivatives with various functional groups replacing the methyl groups.
科学研究应用
Chemistry
In organic synthesis, 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in the development of new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities. The presence of both pyrimidine and oxazole rings suggests it could interact with various biological targets.
Industry
In the materials science industry, this compound could be used in the synthesis of new materials with specific electronic or optical properties, given the conjugated nature of its structure.
作用机制
The mechanism of action of 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidine ring might mimic nucleotides, allowing it to interfere with DNA or RNA synthesis, while the oxazole ring could enhance binding affinity to specific proteins.
相似化合物的比较
Similar Compounds
5,6-Dimethyl-2-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one: Similar structure but with a different substitution pattern on the pyrimidine ring.
3,4-Dimethyl-5-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-2-one: Variation in the position of the oxazole moiety.
5-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one: Different methylation pattern on the pyrimidine ring.
Uniqueness
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of pyrimidine and oxazole rings in this particular arrangement is not commonly found, making it a valuable compound for further research and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
5,6-dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-4-12-10(16-7)5-14-6-13-9(3)8(2)11(14)15/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZISMABISJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6625756.png)
![4-[[4-[(2-Methylphenyl)methoxy]piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625758.png)
![2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile](/img/structure/B6625768.png)
![(4aR,7aS)-1-[3-(2,4-dimethylphenyl)propanoyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625773.png)
![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B6625780.png)
![4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625785.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol](/img/structure/B6625819.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylpyrrolidine-1-carboxamide](/img/structure/B6625838.png)

![4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol](/img/structure/B6625847.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
![2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
